molecular formula C18H23ClN2O2 B611895 YL-0919 CAS No. 1339058-04-6

YL-0919

Número de catálogo B611895
Número CAS: 1339058-04-6
Peso molecular: 334.844
Clave InChI: OXILSFMNCPZGAH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

YL-0919, also known as Hypidone, is an investigational serotonergic antidepressant under development for the treatment of major depressive disorder . It acts as a serotonin reuptake inhibitor, 5-HT1A receptor partial agonist, and 5-HT6 receptor full agonist .


Synthesis Analysis

The synthesis of YL-0919 involves two stages. In the first stage, 1-benzyl-4-piperidone, trimethylsulfoxonium iodide, tetra (n-butyl)ammonium hydrogensulfate, and sodium hydroxide are mixed in toluene at 65°C. In the second stage, 2-hydroxypyridine is added and the reaction continues for 12 hours .


Molecular Structure Analysis

The molecular formula of YL-0919 is C18H22N2O2.ClH, and its molecular weight is 334.84 .


Chemical Reactions Analysis

YL-0919 has been identified as a novel dual 5-HT1A partial agonist and serotonin reuptake inhibitor . It has been shown to produce prominent antidepressant-like and anxiolytic-like effects in a chronic unpredictable stress (CUS) rat model .


Physical And Chemical Properties Analysis

YL-0919 is a powder that should be stored at -20°C . Its purity, as determined by HPLC, is 99.89%, and its structure is consistent with NMR .

Aplicaciones Científicas De Investigación

Application in Posttraumatic Stress Disorder (PTSD) Treatment

Specific Scientific Field

Neuropharmacology

Summary of the Application

YL-0919 is a novel combined selective 5-HT reuptake inhibitor/5-HT1A receptor partial agonist/5-HT6 receptor full agonist that has been shown to have anti-PTSD effects .

Methods of Application or Experimental Procedures

In the study, the effects of YL-0919 were tested on rats and mice subjected to the time-dependent sensitization (TDS) procedure and inescapable electric foot-shock, respectively .

Results or Outcomes

Repeated treatment with YL-0919 significantly suppressed contextual fear, enhanced anxiety, and cognitive dysfunction induced by the TDS procedure in rats and by inescapable electric foot-shock in a mouse model of PTSD . It also reversed the accompanying decreased expression of the brain-derived neurotrophic factor (BDNF) and the synaptic proteins (synapsin1 and GluA1), and ameliorated the neuroplasticity disruption in the prefrontal cortex (PFC), including the dendritic complexity and spine density of pyramidal neurons .

Application in Antidepressant Research

Specific Scientific Field

Psychopharmacology

Summary of the Application

YL-0919 is a novel combined selective serotonin reuptake inhibitor and 5-HT1A receptor agonist that has been shown to have antidepressant-like activity .

Methods of Application or Experimental Procedures

The antidepressant-like activity of YL-0919 was tested in animal models .

Results or Outcomes

YL-0919 demonstrated antidepressant-like activity in animal models, suggesting that it may be used as a new option for the treatment of major depressive disorder .

Application in Faster-Onset Antidepressant Effects Research

Specific Scientific Field

Neuropsychopharmacology

Summary of the Application

YL-0919, a novel structural antidepressant candidate as a triple selective serotonin reuptake inhibitor (SSRI), 5-HT1A partial agonist and 5-HT6 agonist, has been suggested to have faster-onset antidepressant effects .

Methods of Application or Experimental Procedures

The faster-onset antidepressant effects of YL-0919 were tested .

Results or Outcomes

The study suggested that YL-0919 has faster-onset antidepressant effects .

Application in Enhancing the Excitability of Medial Prefrontal Cortex

Summary of the Application

YL-0919, also known as hypidone hydrochloride, is a novel antidepressant that enhances the excitability of the medial prefrontal cortex (mPFC) in mice via a neural disinhibition mechanism .

Methods of Application or Experimental Procedures

The effects of YL-0919 on mPFC function were investigated using electrophysiological recordings. Extracellular recording (in vivo) showed that chronic administration of YL-0919 significantly increased the spontaneous discharges of mPFC neurons .

Results or Outcomes

The study demonstrated that YL-0919 enhances the excitability of mPFC via a disinhibition mechanism to fulfill its rapid antidepressant neural mechanism, which was accomplished by 5-HT1A receptor-mediated inhibition of inhibitory GABAergic interneurons .

Application in Faster-Onset Antidepressant Effects in Monkeys Subjected to Chronic Unpredictable Stress

Summary of the Application

YL-0919 has been suggested to have faster-onset antidepressant effects in monkeys subjected to chronic unpredictable stress .

Methods of Application or Experimental Procedures

The faster-onset antidepressant effects of YL-0919 were tested in female cynomolgus monkeys with low social status and subjected to chronic unpredictable stress (CUS) for 8 weeks .

Results or Outcomes

YL-0919 (once daily for 9 days) had a faster-onset antidepressant effect, compared with fluoxetine hydrochloride (FLX) (once daily for 17 days) .

Application in Reversing Brain Derived Neurotrophic Factor (BDNF)-Mammalian Target of Rapamycin (mTOR) Signaling

Summary of the Application

YL-0919 treatment for 5 days reversed the brain derived neurotrophic factor (BDNF)-mammalian target of rapamycin (mTOR) signaling .

Methods of Application or Experimental Procedures

The effects of YL-0919 on BDNF-mTOR signaling were tested .

Results or Outcomes

The study suggested that YL-0919 reversed the BDNF-mTOR signaling and the key synaptic proteins, such as post-synaptic density (PSD95), GluR1 and presynaptic protein synapsin1 .

Safety And Hazards

YL-0919 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Direcciones Futuras

YL-0919 has shown rapid action with low side effects, making it a promising candidate for future antidepressant therapies . Future research may focus on further elucidating its astrocyte-specific mechanisms .

Propiedades

IUPAC Name

1-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2.ClH/c21-17-8-4-5-11-20(17)15-18(22)9-12-19(13-10-18)14-16-6-2-1-3-7-16;/h1-8,11,22H,9-10,12-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXILSFMNCPZGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN2C=CC=CC2=O)O)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hypidone (hydrochloride)

Citations

For This Compound
10
Citations
WG Liu, LM Zhang, JQ Yao, YY Yin… - Frontiers in …, 2021 - frontiersin.org
… Our recent study found that YL-0919 may produce a fast-acting effect … YL-0919 could exert a therapeutic effect in two rodent models of PTSD. First, we determined the effects of YL-0919 …
Number of citations: 7 www.frontiersin.org
Y Zhang, L Ye, T Li, F Guo, F Guo, Y Li… - Acta Pharmacologica …, 2022 - nature.com
… the neural mechanism of YL-0919 by multiple functional recording and genetic labeling of GABAergic interneurons. Our results indicated that YL-0919 increases the activities of the …
Number of citations: 10 www.nature.com
LM Zhang, XY Wang, N Zhao, YL Wang… - British Journal of …, 2017 - Wiley Online Library
… YL-0919 can be easily synthesized and dissolved in water. Metabolic studies showed that after treatment with a YL-0919 prototype, the concentration of YL-0919 … of YL-0919 using [ 35 S…
Number of citations: 27 bpspubs.onlinelibrary.wiley.com
H Chen, Z Jin, L Zhang, R Xue, X Xu, N Zhao, Z Qiu… - PLoS …, 2013 - journals.plos.org
… The present study aimed to examine the pharmacology of YL-0919, a novel synthetic … properties and antidepressant-like efficacy of YL-0919. YL-0919 displayed high affinity in vitro to …
Number of citations: 37 journals.plos.org
S Smith, J Sergio, M Coyle, K Elder, A Centner… - …, 2022 - Springer
… the 5-HT compounds Vilazodone, YL-0919, and Vortioxetine which … In contrast, YL-0919 failed to reduce L-DOPA-induced … Contrary to our hypothesis, YL-0919 did not show any effect …
Number of citations: 7 link.springer.com
P Ren, JY Wang, HL Chen, HX Chang, ZR Zeng… - European Journal of …, 2023 - Elsevier
… YL-0919 activates the sigma-1 receptor to partially mediate the rapid onset antidepressant effects of YL-0919. … In the present work, the YL-0919 chemical structure was used as input for …
Number of citations: 3 www.sciencedirect.com
Y Ran, X Hu, Y Wang, N Zhao, L Zhang… - Acta Pharmacologica …, 2018 - nature.com
… In the current study, we demonstrated that YL-0919 produced … ; YL-0919 (1.25 and 2.5 mg/kg) or a positive control fluoxetine (Flx, 10 mg/kg) was orally administered daily. YL-0919 or Flx …
Number of citations: 28 www.nature.com
Y Ran, Z Jin, X Chen, N Zhao, X Fang… - Frontiers in Cellular …, 2018 - frontiersin.org
… In CUS-exposed rats, YL-0919 treatment for 5 days decreased the immobility time … YL-0919 on synaptic protein expression were also evaluated. Western blotting showed that YL-0919 …
Number of citations: 14 www.frontiersin.org
L Sun, L Zhang, D Liu, R Xue, Y Liu, L Li, Y Guo… - Metabolic Brain …, 2019 - Springer
… Hypidone hydrochloride (YL-0919), is a novel structural … -like effects of YL-0919 and the possible mechanism in rats … actions on 20-22d, while YL-0919 or vilazodone (VLZ, a dual 5-HT …
Number of citations: 19 link.springer.com
JJ Qin, HX Chen, N Zhao, L Yuan, YZ Zhang… - Neuroscience …, 2014 - Elsevier
This study aimed to explore the possible mechanisms underlying the antidepressant-like effect of YL-0919, a novel antidepressant candidate with dual activity as a 5-HT 1A receptor …
Number of citations: 14 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.